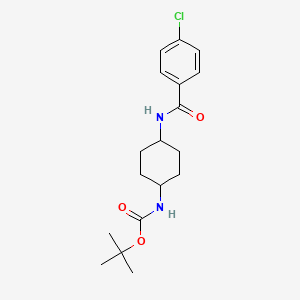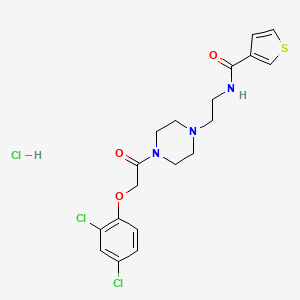
N-(2-(4-(2-(2,4-Dichlorphenoxy)acetyl)piperazin-1-yl)ethyl)thiophen-3-carbonsäureamid-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H22Cl3N3O3S and its molecular weight is 478.81. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dopamin-D4-Rezeptor-Ligand
Diese Verbindung wurde als potenter und selektiver Ligand für den Dopamin-D4-Rezeptor identifiziert . Dies bedeutet, dass sie an diesen spezifischen Rezeptor binden und möglicherweise seine Aktivität beeinflussen kann. Dies könnte Auswirkungen auf die Erforschung und Behandlung von Erkrankungen haben, die mit dem Dopaminsystem zusammenhängen, wie z. B. Parkinson-Krankheit, Schizophrenie und Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS).
Antibakterielles Potenzial
Es gibt Hinweise darauf, dass ähnliche Verbindungen synthetisiert und auf ihr direktes antibakterielles Potenzial untersucht wurden . Obwohl die spezifische Verbindung nicht direkt mit antimikrobieller Aktivität in Verbindung gebracht wurde, deuten ihre strukturellen Ähnlichkeiten mit diesen anderen Verbindungen darauf hin, dass sie möglicherweise ähnliche Eigenschaften besitzt.
Anti-Biofilm-Aktivität
Neben der direkten antimikrobiellen Aktivität wurden ähnliche Verbindungen auch auf ihre Anti-Biofilm-Aktivität untersucht . Biofilme sind Gemeinschaften von Bakterien, die oft resistenter gegen Antibiotika und andere Behandlungen sind. Wenn diese Verbindung eine Anti-Biofilm-Aktivität aufweist, könnte sie nützlich sein bei der Behandlung von Infektionen, die mit Standardbehandlungen schwer zu beseitigen sind.
Butyrylcholinesterase (BuChE)-Inhibition
Verbindungen mit ähnlichen Strukturen haben die Fähigkeit gezeigt, BuChE zu hemmen . BuChE ist ein Enzym, das Acetylcholin abbaut, einen Neurotransmitter, der an vielen Funktionen beteiligt ist, darunter Muskelbewegung und Gedächtnis. Inhibitoren dieses Enzyms werden zur Behandlung von Erkrankungen wie Alzheimer-Krankheit eingesetzt.
Potenzielle Verwendung in der molekularen Hybridisierung
Die Struktur dieser Verbindung deutet darauf hin, dass sie zur Herstellung neuer molekularer Hybride verwendet werden könnte . Molekulare Hybridisierung ist eine Strategie, die in der medizinischen Chemie eingesetzt wird, um neue Medikamente mit verbesserten Eigenschaften zu entwickeln.
Kommerzielle Verfügbarkeit
Diese Verbindung ist kommerziell erhältlich, d. h. sie ist für Forschungszwecke leicht zugänglich. Diese Zugänglichkeit könnte ihre Verwendung in verschiedenen wissenschaftlichen Anwendungen erleichtern.
Eigenschaften
IUPAC Name |
N-[2-[4-[2-(2,4-dichlorophenoxy)acetyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O3S.ClH/c20-15-1-2-17(16(21)11-15)27-12-18(25)24-8-6-23(7-9-24)5-4-22-19(26)14-3-10-28-13-14;/h1-3,10-11,13H,4-9,12H2,(H,22,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGXZOOQRDZIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
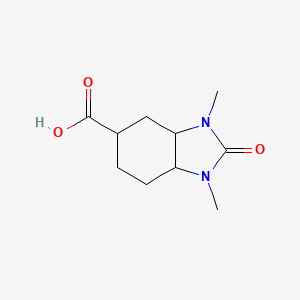
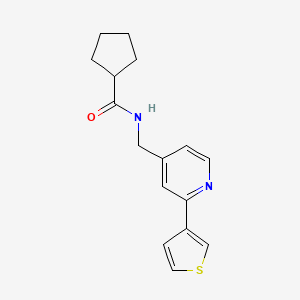
![1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2494610.png)
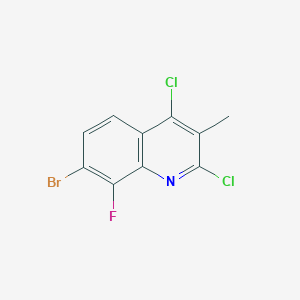

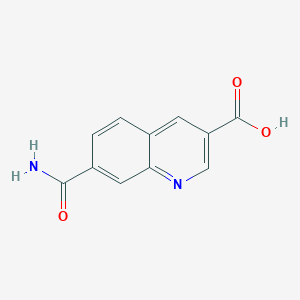
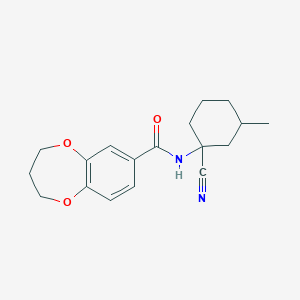
![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide](/img/structure/B2494619.png)
![1-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2494621.png)

![2-(4-chlorophenoxy)-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494625.png)
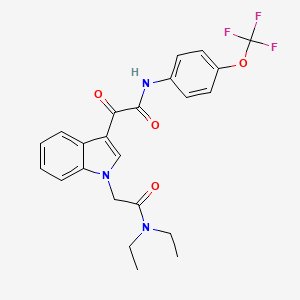
![2-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2494629.png)
